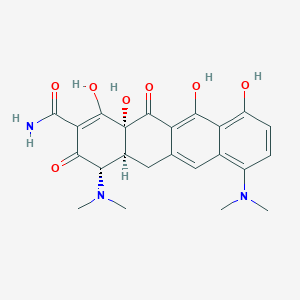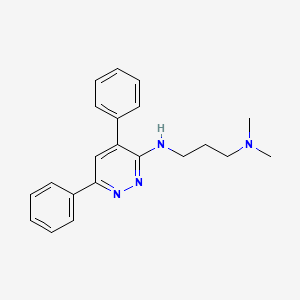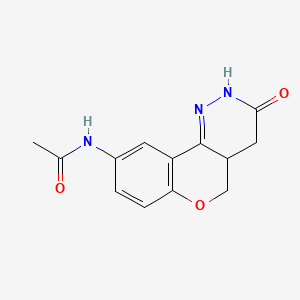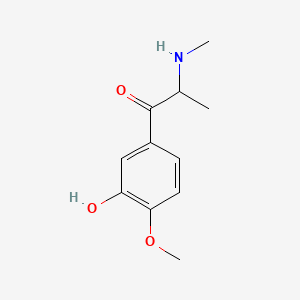
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N,2,2,5,5-pentamethyl-N-(phenylmethyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N,2,2,5,5-pentamethyl-N-(phenylmethyl)-, monohydrochloride is a synthetic organic compound. It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which includes multiple methyl groups and a phenylmethyl group, making it a subject of interest in various fields of scientific research.
准备方法
合成路线和反应条件
1H-吡咯-3-甲酰胺,2,5-二氢-N,2,2,5,5-五甲基-N-(苯甲基)-,一盐酸盐的合成通常包括以下步骤:
吡咯环的形成: 吡咯环可以通过 Paal-Knorr 合成法合成,该方法涉及将 1,4-二羰基化合物与氨或伯胺环化。
甲基的引入: 甲基可以通过使用甲基碘化物或类似试剂的烷基化反应引入。
苯甲基的连接: 苯甲基可以通过 Friedel-Crafts 烷基化反应连接,使用苄基氯和路易斯酸催化剂,如三氯化铝。
甲酰胺基的形成: 甲酰胺基可以通过相应的羧酸与氨或胺反应引入。
盐酸盐的形成: 最后一步是通过使游离碱与盐酸反应形成盐酸盐。
工业生产方法
该化合物的工业生产将遵循类似的合成路线,但规模更大,并针对产率、纯度和成本效益进行优化。这可能涉及使用连续流动反应器、自动化合成设备和严格的质量控制措施。
化学反应分析
反应类型
1H-吡咯-3-甲酰胺,2,5-二氢-N,2,2,5,5-五甲基-N-(苯甲基)-,一盐酸盐可以进行各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的 N-氧化物或其他氧化衍生物。
还原: 还原反应会导致形成还原的吡咯衍生物。
取代: 该化合物可以进行亲核或亲电取代反应,特别是在氮原子或芳香环上。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢、间氯过氧苯甲酸和高锰酸钾。
还原: 可以使用诸如氢化铝锂或硼氢化钠等还原剂。
取代: 可以在适当条件下使用诸如卤素、烷基卤化物和酰氯等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生 N-氧化物,而还原可能会产生还原的吡咯衍生物。
科学研究应用
1H-吡咯-3-甲酰胺,2,5-二氢-N,2,2,5,5-五甲基-N-(苯甲基)-,一盐酸盐有几个科学研究应用:
化学: 它被用作合成更复杂有机分子的构建块。
生物学: 研究该化合物潜在的生物活性,包括抗菌和抗癌特性。
医药: 正在进行的研究探索其作为药物剂的潜力。
工业: 它被用于开发新材料以及作为各种化学反应的催化剂。
作用机制
1H-吡咯-3-甲酰胺,2,5-二氢-N,2,2,5,5-五甲基-N-(苯甲基)-,一盐酸盐的作用机制涉及它与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。该化合物的效应是通过涉及与这些靶标结合的途径介导的,导致细胞过程发生改变。
相似化合物的比较
类似化合物
1H-吡咯-3-甲酰胺: 一种更简单的类似物,没有额外的甲基和苯甲基。
2,5-二氢-1H-吡咯: 缺少甲酰胺基和苯甲基。
N-苯甲基-1H-吡咯: 包含苯甲基,但缺少甲酰胺基和额外的甲基。
独特性
1H-吡咯-3-甲酰胺,2,5-二氢-N,2,2,5,5-五甲基-N-(苯甲基)-,一盐酸盐之所以独特,是因为它结合了多个甲基和一个苯甲基,赋予其独特的化学和生物特性。这使其成为研究和工业应用的宝贵化合物。
属性
CAS 编号 |
93968-93-5 |
|---|---|
分子式 |
C17H25ClN2O |
分子量 |
308.8 g/mol |
IUPAC 名称 |
N-benzyl-N,2,2,5,5-pentamethyl-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H24N2O.ClH/c1-16(2)11-14(17(3,4)18-16)15(20)19(5)12-13-9-7-6-8-10-13;/h6-11,18H,12H2,1-5H3;1H |
InChI 键 |
QAUKKHXPVVGRNO-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=C(C(N1)(C)C)C(=O)N(C)CC2=CC=CC=C2)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


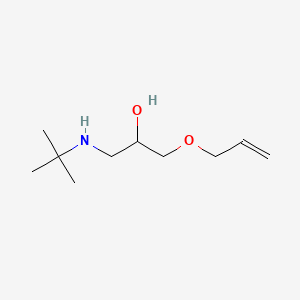
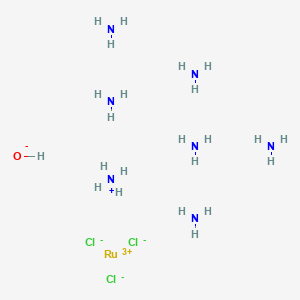
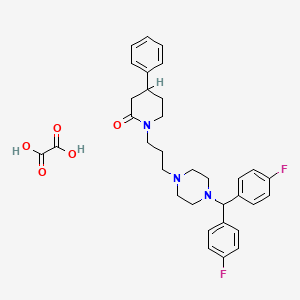
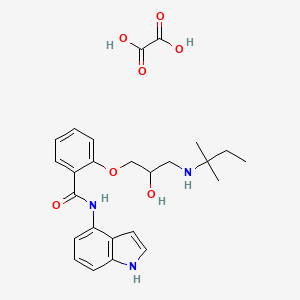
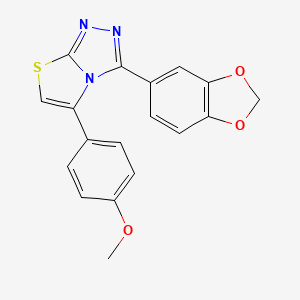
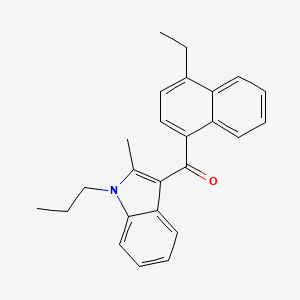

![diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12748130.png)


